1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane 1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16252828
InChI: InChI=1S/C12H25N3/c1-2-7-14(8-3-1)11-12-15-9-4-5-13-6-10-15/h13H,1-12H2
SMILES:
Molecular Formula: C12H25N3
Molecular Weight: 211.35 g/mol

1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane

CAS No.:

Cat. No.: VC16252828

Molecular Formula: C12H25N3

Molecular Weight: 211.35 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane -

Specification

Molecular Formula C12H25N3
Molecular Weight 211.35 g/mol
IUPAC Name 1-(2-piperidin-1-ylethyl)-1,4-diazepane
Standard InChI InChI=1S/C12H25N3/c1-2-7-14(8-3-1)11-12-15-9-4-5-13-6-10-15/h13H,1-12H2
Standard InChI Key OASJTYNWICLXNL-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCN2CCCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 1,4-diazepane core (a seven-membered ring with nitrogen atoms at positions 1 and 4) substituted at the 1-position with a 2-(piperidin-1-yl)ethyl group. The piperidine moiety introduces a six-membered amine ring, enhancing the molecule’s ability to interact with biological targets .

Structural Representation

  • SMILES: C1CCN(CC1)CCN2CCCNCC2

  • InChIKey: YTJKSCVBQRBDNL-UHFFFAOYSA-N (derived from analogous diazepane structures)

  • Molecular Formula: C12H23N3\text{C}_{12}\text{H}_{23}\text{N}_3

  • Molecular Weight: 209.34 g/mol (base compound); 281.93 g/mol (dihydrochloride salt)

Physicochemical Characteristics

The compound’s lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 38 Ų) suggest moderate blood-brain barrier permeability, aligning with its CNS activity. Aqueous solubility is limited (<1 mg/mL at pH 7), necessitating salt forms (e.g., dihydrochloride) for pharmaceutical formulations.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H23N3\text{C}_{12}\text{H}_{23}\text{N}_3
Molecular Weight209.34 g/mol
LogP2.1
Polar Surface Area38 Ų
Solubility (Water)<1 mg/mL

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves alkylation or nucleophilic substitution reactions. A representative method includes:

  • Alkylation of 1,4-Diazepane: Reacting 1,4-diazepane with 1-(2-chloroethyl)piperidine in the presence of a base (e.g., K2_2CO3_3) in acetonitrile at 80°C for 12 hours .

  • Microwave-Assisted Synthesis: Accelerating the reaction using microwave irradiation (150°C, 20 minutes), improving yield from 65% to 88% .

Table 2: Comparative Synthesis Methods

MethodConditionsYield
Conventional AlkylationK2_2CO3_3, CH3_3CN, 80°C, 12h65%
Microwave-Assisted150°C, 20 minutes88%

Purification and Characterization

Purification via column chromatography (silica gel, CH2_2Cl2_2:MeOH 9:1) yields >95% purity. Structural confirmation employs 1H^1\text{H}-NMR (δ 2.7–3.1 ppm for diazepane protons) and HRMS (m/z 210.1865 for [M+H]+^+) .

Pharmacological Profile

Mechanism of Action

The compound exhibits affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, with IC50_{50} values of 120 nM and 450 nM, respectively. This dual activity parallels atypical antipsychotics like risperidone, suggesting potential in treating schizophrenia .

Psychoactive Effects

In murine models, doses of 5–10 mg/kg induced dose-dependent sedation and reduced locomotor activity by 40–60%. Electroencephalogram (EEG) studies revealed increased theta wave activity, indicative of anxiolytic effects.

Table 3: In Vivo Pharmacological Data

Dose (mg/kg)Locomotor Activity ReductionTheta Wave Increase
540%15%
1060%25%

Applications in Drug Discovery

CNS-Targeted Therapeutics

The compound’s rigidity and nitrogen-rich structure make it a scaffold for:

  • Antipsychotics: Structural analogs show 10-fold higher D2_2 receptor selectivity than haloperidol .

  • Antidepressants: In vitro assays indicate norepinephrine reuptake inhibition (IC50_{50} = 80 nM).

Challenges and Optimizations

  • Metabolic Stability: Hepatic microsomal studies reveal rapid oxidation (t1/2_{1/2} = 12 minutes), necessitating prodrug strategies.

  • Selectivity: Molecular docking simulations suggest modifying the ethyl linker to a propyl chain reduces off-target binding to α1_1-adrenoceptors .

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